Product packaging for 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol(Cat. No.:)

6-(3-Nitrophenyl)benzo[a]phenazin-5-ol

Cat. No.: B1189865
M. Wt: 367.4g/mol
InChI Key: DVPBHSCWKGCSMQ-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Heterocyclic Systems in Chemical Science

Heterocyclic chemistry, a cornerstone of organic chemistry, investigates cyclic compounds containing at least one atom other than carbon within their ring structure. wisdomlib.orgtroindia.in The history of this field began in the 1800s, paralleling the development of organic chemistry itself. troindia.inwikipedia.org Early milestones include the discovery of alloxan (B1665706) from uric acid in 1818, the production of furfural (B47365) (a furan (B31954) derivative) in 1832, and the isolation of pyrrole (B145914) from the dry distillation of bones in 1834. wikipedia.org These initial discoveries laid the groundwork for a vast and expanding area of chemistry. troindia.in

The first applications of heterocyclic compounds were often in the creation of dyes and pigments due to the vibrant colors of many such molecules, with indigo (B80030) being a prominent historical example. numberanalytics.com Today, the importance of heterocyclic systems has grown immensely, and they are considered of colossal importance both biologically and industrially. troindia.in More than half of all known chemical compounds are heterocycles, and they are pervasive in life sciences and technology. troindia.inwikipedia.org Their structures are found in essential biomolecules like nucleic acids (purines and pyrimidines), vitamins, and hormones. troindia.inresearchgate.net This natural prevalence has made them indispensable in medicinal chemistry and drug discovery, with 59% of FDA-approved drugs in the United States containing a nitrogen heterocycle. wisdomlib.orgwikipedia.org Beyond pharmaceuticals, heterocyclic compounds are crucial in materials science for developing polymers, such as conductive polymers derived from thiophene, and in various other fields including agriculture and electronics. troindia.innumberanalytics.com

Table 1: Examples of Foundational Heterocyclic Compounds

Compound Name Chemical Formula Ring Structure Key Heteroatom(s) Historical Context
Furan C₄H₄O 5-membered Oxygen Discovered in 1831; an early identified simple heterocycle. numberanalytics.com
Pyrrole C₄H₅N 5-membered Nitrogen Obtained in 1834 by the dry distillation of bones. wikipedia.org
Thiophene C₄H₄S 5-membered Sulfur Used in the synthesis of conductive polymers. numberanalytics.com
Pyridine C₅H₅N 6-membered Nitrogen A fundamental nitrogen-containing six-membered ring. researchgate.net
Purine C₅H₄N₄ Fused 6- and 5-membered Nitrogen Core structure of key components of the genetic code. wikipedia.orgresearchgate.net

Strategic Significance of Benzo[a]phenazine (B1654389) Scaffolds in Contemporary Organic Synthesis and Materials Science Research

Within the vast family of heterocycles, phenazine (B1670421) systems are a significant class of aza-polycyclic compounds. nih.gov These structures are found in nature as secondary metabolites from bacteria like Pseudomonas and Streptomyces and are known for a wide array of pharmaceutical activities. nih.gov Among the various phenazine derivatives, the benzo[a]phenazine scaffold has garnered special attention. nih.govbenthamdirect.com This structural motif, which incorporates both a naphthoquinone and a phenazine backbone, is a subunit in several important natural products. nih.gov

The benzo[a]phenazine framework is considered a "privileged structure" in medicinal chemistry—a core scaffold that can be modified to interact with multiple biological targets. researchgate.net This has led to extensive research into its biological properties, revealing potential as antitumor, antimalarial, and antimicrobial agents. benthamdirect.comresearchgate.net For instance, certain benzo[a]phenazine derivatives have been identified as promising scaffolds for developing new drugs against resistant Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov Others have been developed as dual inhibitors of topoisomerase I and II, critical enzymes for DNA replication, making them valuable targets in cancer research. nih.govrsc.org

The synthesis of the benzo[a]phenazine core, particularly benzo[a]phenazin-5-ol, is well-established, commonly involving a condensation reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) and various benzene-1,2-diamines. nih.govresearchgate.net This accessibility makes benzo[a]phenazin-5-ol a versatile starting material and template for the construction of a wide variety of more complex, fused heterocyclic systems with interesting photophysical properties, including fluorescent chemosensors. nih.govbenthamdirect.com

Rationale for Comprehensive Academic Inquiry into 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol

The academic investigation of a specific molecule like this compound is driven by the principle of systematic structure-property relationship studies. While the parent benzo[a]phenazin-5-ol scaffold possesses inherent biological and photophysical properties, the introduction of tailored substituents allows for the fine-tuning of these characteristics. The attachment of a 3-nitrophenyl group at the 6-position is a deliberate synthetic choice designed to significantly modulate the electronic nature of the core chromophore.

The nitrophenyl group, particularly a nitro group, is a potent electron-withdrawing moiety. Its integration into a conjugated system like benzo[a]phenazine is expected to have several predictable effects that warrant detailed study:

Modulation of Electronic Properties : The electron-withdrawing nature of the nitro group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), altering the molecule's electrochemical behavior and its absorption and emission spectra. diva-portal.org

Creation of Novel Photophysics : Such substitutions can lead to intramolecular charge transfer (CT) characteristics upon photoexcitation, which is fundamental to the function of many organic electronic materials and fluorescent probes.

Potential for Chemosensing : Nitroaromatic compounds (NACs) are an important class of molecules, and developing fluorescent chemosensors for their detection is a significant research area. nih.gov The study of a molecule containing a nitroaromatic unit, like this compound, provides fundamental insights into the photophysics of NACs themselves. Research on aza-BODIPY dyes has shown that their fluorescence can be quenched by interaction with nitroaromatic compounds like TNT and DNT, a phenomenon that forms the basis of sensing. nih.gov Investigating the intrinsic properties of the title compound can therefore inform the design of new sensors.

Overview of Research Methodologies and Theoretical Frameworks Applied to Advanced Organic Chromophores

The study of advanced organic chromophores such as this compound employs a combination of experimental and theoretical techniques to elucidate their structure and behavior.

Experimental Methodologies:

Synthesis and Characterization : The synthesis often involves multi-component reactions to build the core scaffold, followed by functionalization, for example, through condensation with an appropriate aldehyde. researchgate.nettandfonline.com Full characterization is achieved using standard spectroscopic techniques like NMR spectroscopy and mass spectrometry. researchgate.net

Photophysical Analysis : The primary properties of a chromophore are its interactions with light. These are investigated using UV-visible absorption spectroscopy to determine the wavelengths of light the molecule absorbs (λ_abs) and the efficiency of that absorption (molar extinction coefficient, ε). mdpi.com Fluorescence spectroscopy is used to measure the emission spectrum (λ_emi), Stokes shift (the difference between absorption and emission maxima), and fluorescence quantum yield (Φ_F), which quantifies the efficiency of light emission. mdpi.com

Theoretical and Computational Frameworks:

Density Functional Theory (DFT) : DFT is a powerful computational method used to model the electronic structure of molecules. researchgate.net It is frequently used to calculate ground-state properties, such as the geometry and the HOMO/LUMO energy levels, which are crucial for predicting electrochemical behavior and the energy gap of the chromophore. diva-portal.org

Time-Dependent DFT (TD-DFT) : To understand the excited-state properties relevant to photophysics, TD-DFT is the theoretical tool of choice. nih.gov This method allows for the calculation of theoretical absorption and emission spectra, which can be compared directly with experimental results to validate the computational model and provide deeper insight into the nature of the electronic transitions. nih.gov

Advanced Structural Design : Research also explores the incorporation of chromophores into larger, more complex systems. This includes the design of multi-branched molecules and the use of rigid organic frameworks that act as templates to arrange multiple chromophores in a defined three-dimensional space, allowing for the study of phenomena like Förster Resonance Energy Transfer (FRET). researchgate.netrsc.org

These combined approaches provide a comprehensive understanding of a molecule's properties, from its fundamental electronic structure to its potential for practical application. The photophysical data of related compounds, such as the benzo[a]phenoxazinium chlorides shown below, serve as a benchmark for evaluating new derivatives.

Table 2: Representative Photophysical Data for Benzo[a]phenoxazinium Dyes in Ethanol

Compound λabs (nm) ε (M-1cm-1) λemi (nm) Stokes Shift (nm) ΦF (rel.)
Derivative 1a 634 44,613 656 22 0.59
Derivative 1b 626 25,600 644 18 0.17
Derivative 1c 626 17,460 650 24 0.28

Data sourced from a study on hydroxyl benzo[a]phenoxazinium chlorides, which are structurally related chromophores, and are presented to illustrate typical photophysical parameters. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H13N3O3 B1189865 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H13N3O3

Molecular Weight

367.4g/mol

IUPAC Name

6-(3-nitrophenyl)benzo[a]phenazin-5-ol

InChI

InChI=1S/C22H13N3O3/c26-22-16-9-2-1-8-15(16)20-21(24-18-11-4-3-10-17(18)23-20)19(22)13-6-5-7-14(12-13)25(27)28/h1-12,26H

InChI Key

DVPBHSCWKGCSMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Pathways for 6 3 Nitrophenyl Benzo a Phenazin 5 Ol

Retrosynthetic Analysis and Precursor Design for Benzo[a]phenazin-5-ol Core Assembly

The synthesis of the foundational benzo[a]phenazin-5-ol core is most commonly achieved through the condensation of an aromatic 1,2-diamine with 2-hydroxy-1,4-naphthoquinone (B1674593), a compound also known as lawsone. nih.govrsc.org This reaction serves as a direct and efficient method for constructing the tetracyclic phenazine (B1670421) system.

A retrosynthetic breakdown of the benzo[a]phenazin-5-ol core (Target Molecule I ) logically disconnects at the two C-N bonds formed during the final cyclization step. This reveals two primary precursors: o-phenylenediamine (1) and 2-hydroxy-1,4-naphthoquinone (2) . This approach is the most prevalent and well-documented route for assembling the core structure. nih.govresearchgate.net

Figure 1: Retrosynthetic Disconnection of Benzo[a]phenazin-5-ol Target Molecule (I) ---> Precursor (1) + Precursor (2) (Benzo[a]phenazin-5-ol) (o-phenylenediamine) (2-hydroxy-1,4-naphthoquinone)

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of 6 3 Nitrophenyl Benzo a Phenazin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the complex structure of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol. A combination of one-dimensional and two-dimensional techniques would be required for unambiguous assignment of all proton, carbon, and nitrogen signals.

One-Dimensional (¹H, ¹³C, ¹⁵N) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts (typically in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration (ratio of protons). The aromatic region would be complex, showing signals for the protons on the benzo[a]phenazine (B1654389) core and the 3-nitrophenyl substituent. The hydroxyl proton would likely appear as a broad singlet, the position of which could be sensitive to solvent and concentration.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic carbons, carbons bonded to nitrogen or oxygen, and quaternary carbons.

¹⁵N NMR: Although less common, a ¹⁵N NMR spectrum would directly probe the nitrogen atoms of the phenazine (B1670421) ring and the nitro group, providing valuable information about their electronic environment.

COSY (Correlation Spectroscopy): This 2D experiment would identify proton-proton (¹H-¹H) spin-spin couplings, helping to map out which protons are adjacent to each other within the same spin system, which is crucial for assigning protons on the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is essential for connecting the different fragments of the molecule, for example, by showing correlations from protons on the nitrophenyl ring to carbons on the benzophenazine core, thus confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be instrumental in confirming the spatial arrangement of the phenyl ring relative to the planar benzophenazine system.

Application of Solid-State NMR for Crystalline Form Analysis

If the compound were crystalline, solid-state NMR (ssNMR) could provide information about its solid-phase structure. Unlike solution-state NMR where molecules tumble rapidly, ssNMR provides data on the molecule's conformation and packing in the crystal lattice. It can distinguish between different polymorphic forms, which may have distinct physical properties.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations would include a broad O-H stretch for the hydroxyl group, N-O stretching vibrations for the nitro group (typically two strong bands), C=N and C=C stretching from the aromatic rings, and C-H bending vibrations. tandfonline.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for identifying the symmetric stretching of the C=C bonds in the aromatic rings and the symmetric stretch of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The extended conjugated π-system of the benzo[a]phenazine core is expected to give rise to strong absorptions in the UV-Vis region. The spectrum would show characteristic bands corresponding to π→π* and n→π* electronic transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the substitution pattern on the aromatic rings. The presence of the nitrophenyl group and the hydroxyl group would influence the electronic structure and thus the color and UV-Vis spectrum of the compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula (e.g., C₂₂H₁₃N₃O₃), providing definitive confirmation of the compound's chemical identity. This technique is a standard method for the characterization of newly synthesized organic molecules. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment for this compound, the molecule would first be ionized, and the parent ion (the intact, ionized molecule) would be selected. This parent ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions are then measured, providing a fragmentation pattern that is unique to the molecule's structure.

The fragmentation of this compound would be expected to yield characteristic fragments corresponding to the loss of the nitro group (-NO₂), the phenyl group (-C₆H₅), and cleavages within the phenazine core. Analysis of these fragments would allow for the confirmation of the connectivity of the different parts of the molecule.

Table 1: Anticipated Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral LossInferred Structural Fragment
[M+H]⁺[M+H - NO₂]⁺46.01Benzo[a]phenazin-5-ol attached to a phenyl radical cation
[M+H]⁺[M+H - C₆H₄NO₂]⁺122.02Benzo[a]phenazin-5-ol cation
[M+H]⁺[M+H - CO]⁺28.01Loss of carbonyl group from the phenazinol ring

Note: The data presented in this table is hypothetical and represents anticipated fragmentation patterns based on the chemical structure of this compound. Actual experimental data is required for confirmation.

X-ray Crystallography for Single-Crystal Structure Determination and Solid-State Conformation Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed.

The analysis of the diffraction data provides precise information on bond lengths, bond angles, and torsion angles within the molecule. It would definitively confirm the substitution pattern on the phenyl ring and the position of the hydroxyl group on the benzo[a]phenazine core. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material. While a specific crystal structure for a related compound, phenazine-1-carboxamide, has been reported, the crystallographic data for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Table 2: Essential Crystallographic Parameters to be Determined for this compound

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Density (calculated)The calculated density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The determination of these parameters is contingent upon successful single-crystal X-ray diffraction analysis, for which no public data currently exists for this compound.

Computational Chemistry and Theoretical Modeling of 6 3 Nitrophenyl Benzo a Phenazin 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and to optimize the molecular geometry of chemical compounds. For a molecule like 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol, DFT calculations, often using hybrid functionals such as B3LYP combined with a basis set like 6-31G(d,p), can predict its most stable three-dimensional structure. researchgate.net This process involves minimizing the energy of the molecule by systematically adjusting the positions of its atoms, leading to the equilibrium geometry.

The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would detail the planarity of the benzo[a]phenazine (B1654389) core and the rotational orientation of the 3-nitrophenyl substituent relative to the main ring system. The electronic structure, describing the distribution of electrons within the molecule, is also a primary output of these calculations, forming the basis for understanding the molecule's properties and reactivity. mdpi.comuj.ac.za

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) Note: These values are illustrative examples of what DFT calculations at the B3LYP/6-31G(d,p) level would typically yield for such a structure and are not from a specific published study on this exact molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. uj.ac.za

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[a]phenazin-5-ol moiety, while the LUMO is anticipated to be centered on the electron-withdrawing 3-nitrophenyl group. This separation facilitates potential intramolecular charge transfer. From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness, electronic chemical potential, and electrophilicity can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative Data) Note: These values are representative examples based on DFT calculations for analogous nitrophenyl and phenazine (B1670421) compounds and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its conformational flexibility, particularly the rotation around the single bond connecting the phenyl ring to the phenazine core. These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvent effects. By immersing the molecule in a simulated box of solvent (e.g., water or an organic solvent), one can observe how solvent molecules interact with the solute and influence its conformation and properties. nih.gov For instance, polar solvents might stabilize charge-separated states or influence the orientation of the hydroxyl and nitro groups through hydrogen bonding. Such simulations can explain solvent-dependent phenomena observed in experiments, such as shifts in absorption spectra or changes in reaction quantum yields. rsc.org

Prediction of Spectroscopic Parameters (NMR, UV-Vis) through Quantum Chemical Methods

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). uj.ac.za For this compound, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions, such as the n-π* and π-π* transitions, which correspond to the absorption maxima (λmax) observed experimentally. mdpi.comuj.ac.za

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structure verification. researchgate.net

Table 3: Predicted Spectroscopic Parameters for this compound (Illustrative Data) Note: These values are illustrative examples of what quantum chemical calculations would predict and are not experimentally measured values for this specific molecule.

Computational Studies on Redox Potentials and Electron Transfer Mechanisms

The redox behavior of phenazine derivatives is a subject of significant interest, and computational methods are frequently used to predict their redox potentials. researchgate.netresearchgate.net DFT calculations can determine the energies of the neutral, reduced, and oxidized states of this compound, allowing for the estimation of its reduction and oxidation potentials. These predictions are crucial for applications in areas like organic electronics and energy storage. nih.govnih.gov

The molecule's structure, featuring an electron-donating hydroxyphenyl-phenazine system and an electron-withdrawing nitrophenyl group, suggests the possibility of intramolecular electron transfer (ET) upon photoexcitation. acs.orgnih.gov Computational studies can model this process, where an electron moves from the HOMO (donor part) to the LUMO (acceptor part), creating a charge-separated state. acs.org Understanding the thermodynamics and kinetics of both forward and back-electron transfer is key to explaining the molecule's photophysical properties, such as fluorescence quenching. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.netnih.gov While not reporting specific activities, the methodology for building a QSAR model for derivatives of this compound can be described.

The process involves several key steps:

Data Set Preparation: A series of structurally related phenazine derivatives with measured activity data is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters) and electronic descriptors (e.g., partial charges). youtube.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build a regression or classification model that correlates a subset of the calculated descriptors with the observed activity. nih.govyoutube.com

Validation: The predictive power of the resulting model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. researchgate.netyoutube.com

The final QSAR model provides an equation that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. youtube.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP is calculated from the total electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the molecule's surface. researchgate.net

MEP maps are color-coded to indicate different potential regions:

Red: Regions of most negative potential, rich in electrons. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov Conversely, positive potential (blue) would likely be found near the hydrogen atom of the hydroxyl group and potentially on parts of the aromatic rings, indicating sites prone to nucleophilic interaction. researchgate.net

Investigation of Chemical Reactivity and Reaction Mechanisms of 6 3 Nitrophenyl Benzo a Phenazin 5 Ol

Study of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the aromatic rings in 6-(3-nitrophenyl)benzo[a]phenazin-5-ol towards substitution reactions is heavily influenced by the electronic nature of the heterocyclic system and its substituents.

Electrophilic Aromatic Substitution (EAS): The phenazine (B1670421) core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further intensified by the potent electron-withdrawing nitro group (-NO₂) on the pendant phenyl ring. Consequently, the entire molecule is strongly deactivated towards electrophilic attack. Reactions that typically proceed via EAS on electron-rich aromatic rings are generally unfavorable for this compound.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor nature of the aromatic system makes it an excellent candidate for nucleophilic aromatic substitution. masterorganicchemistry.com The presence of electron-withdrawing groups is known to activate aromatic rings for attack by nucleophiles. youtube.comyoutube.com In this molecule, the nitro group and the phenazine nitrogens would effectively stabilize the negative charge developed in the intermediate of an NAS reaction. youtube.com

The reaction proceeds via an addition-elimination mechanism, where a strong nucleophile attacks an electron-deficient aromatic carbon, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com Subsequent loss of a leaving group restores the aromaticity. While the parent this compound does not have a typical leaving group on its core structure, derivatives featuring halogens or other suitable leaving groups on the aromatic rings would be expected to undergo NAS readily, with the position of substitution dictated by the location of the leaving group. masterorganicchemistry.comyoutube.com The rate of such reactions is significantly accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.comnih.gov

Exploration of Redox Chemistry and Electron Transfer Properties

Phenazines are a well-known class of redox-active heterocyclic compounds that can function as electron shuttles in various chemical and biological processes. nih.gov The benzo[a]phenazine (B1654389) core of the title compound endows it with the ability to participate in reversible electron transfer reactions.

The redox mechanism for phenazines is often a proton-coupled electron transfer (PCET) process. nih.gov The molecule can accept electrons and protons to form reduced species. The presence of both an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO₂) group on the this compound scaffold creates a push-pull electronic environment that modulates its redox potential.

The influence of substituents on the redox potential of phenazine derivatives has been systematically studied. researchgate.net This allows for a qualitative prediction of their effects on the target molecule.

Table 1: Predicted Influence of Substituents on the Redox Potential of the Benzo[a]phenazine Core

Substituent GroupTypePositionPredicted Effect on Redox Potential
-OHElectron-Donating5-positionLowers the redox potential (easier to oxidize)
-NO₂Electron-Withdrawing3'-position (on phenyl ring)Increases the redox potential (easier to reduce)

This table is generated based on established principles of physical organic chemistry. researchgate.net

The ability of phenazines to facilitate extracellular electron transfer (EET) in microbial systems has been demonstrated, suggesting that the limiting step for this process may occur in the lipophilic membrane of cells. nih.gov This highlights the potential for this compound and its derivatives to act as redox mediators. nih.govresearchgate.net

Acid-Base Equilibria and Proton Transfer Dynamics Involving the 5-Hydroxyl Group

The 5-hydroxyl group of this compound is phenolic in nature, rendering it weakly acidic. It can participate in acid-base equilibria by donating its proton to a base, forming the corresponding phenolate (B1203915) anion.

R-OH + B ⇌ R-O⁻ + BH⁺ (where R is the 6-(3-nitrophenyl)benzo[a]phenazine core and B is a base)

The acidity of this hydroxyl group is influenced by the extended π-system of the benzo[a]phenazine core, which can stabilize the resulting negative charge of the conjugate base through resonance.

Furthermore, this hydroxyl group is critical for proton transfer dynamics. In complex biochemical systems, such as cytochrome c oxidase, proton transfer often occurs through networks of acidic and basic residues and water molecules. nih.gov The 5-hydroxyl group, in conjunction with the nearby nitrogen atom of the phenazine ring, can potentially act as a proton relay point. It can donate a proton and/or accept a proton, facilitating its transfer across a short distance via a Grotthuss-type mechanism or through conformational changes. The dynamics of this process are fundamental to many catalytic cycles in chemistry and biology. nih.gov

Photochemical Reactions and Photoinduced Processes

Many benzo[a]phenazine derivatives are known to possess significant photophysical properties, including fluorescence. researchgate.net Research on related compounds has shown that they can exhibit properties like solvatochromism and can function as fluorescent chemosensors. nih.gov Upon absorption of light, this compound would be promoted to an electronically excited state. From this state, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state by emitting a photon. The wavelength and quantum yield of this emission would be sensitive to the solvent environment and molecular structure.

Non-Radiative Decay: Loss of energy as heat.

Photoinduced Electron Transfer (PET): The excited state is both a better oxidant and a better reductant than the ground state. This can lead to electron transfer to or from other molecules in the vicinity.

Photochemical Reactions: The excited state can undergo chemical transformations not accessible in the ground state, such as cycloadditions or rearrangements.

The specific photochemical behavior of this compound would require detailed spectroscopic and mechanistic studies. However, the inherent redox activity and aromatic nature of the molecule suggest a high potential for interesting photoinduced processes.

Mechanistic Investigation of Thermal and Catalytic Transformations

This compound serves as a valuable synthetic intermediate for the construction of more complex, fused heterocyclic systems. nih.govresearchgate.net Its reactivity allows it to participate in a variety of thermal and catalytic transformations.

One prominent example is its use in multicomponent domino reactions. nih.gov The benzo[a]phenazin-5-ol scaffold can act as a nucleophile in Michael addition reactions. For instance, it can react with an in-situ generated Knoevenagel condensation product (e.g., a benzylidenemalononitrile), followed by an intramolecular cyclization and dehydration cascade to yield complex pyrano-fused phenazine derivatives. nih.gov These reactions can be catalyzed by various agents, including Brønsted acids, Lewis acids, or bases like DABCO. nih.govresearchgate.net

A specific and powerful transformation is the ruthenium(II)-catalyzed C–H/O–H oxidative annulation. This methodology allows for the direct and regiospecific fusion of an additional ring system onto the benzo[a]phenazine core.

Table 2: Optimized Reaction Conditions for Ru(II)-Catalyzed Oxidative Annulation of a Benzo[a]phenazin-5-ol

ComponentLoading / AmountRole
Benzo[a]phenazin-5-ol (1a)1.0 equivStarting Material
Diphenyl Acetylene (2a)1.5 equivAnnulation Partner
[RuCl₂(p-cymene)]₂5 mol %Catalyst
AgSbF₆20 mol %Co-catalyst/Halide Scavenger
Cu(OAc)₂·H₂O1.0 equivOxidant
Toluene5 mLSolvent
Temperature110 °CReaction Condition
AtmosphereNitrogenReaction Condition

This data is adapted from a study on the synthesis of isochromeno[8,1-ab]phenazines. researchgate.net

The mechanism of this reaction involves the initial coordination of the ruthenium catalyst to the phenazine, followed by a C-H bond activation at the peri-position, insertion of the alkyne, and reductive elimination to form the final annulated product, with the copper acetate (B1210297) serving as the terminal oxidant to regenerate the active catalyst. researchgate.net Such catalytic transformations highlight the utility of this compound as a building block for novel functional molecules. researchgate.net

Photophysical and Optoelectronic Properties: Fundamental Investigations of the Benzophenazine Nitrophenyl System

Absorption and Emission Spectroscopy: Methodologies and Band Assignment

The photophysical characterization of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol would commence with the measurement of its absorption and emission spectra in various organic solvents of differing polarity. Ultraviolet-visible (UV-Vis) absorption spectroscopy would be employed to identify the electronic transitions of the molecule. The resulting spectrum is expected to exhibit multiple absorption bands.

The core benzo[a]phenazine (B1654389) system typically displays π-π* transitions at lower energies (longer wavelengths) and n-π* transitions at higher energies (shorter wavelengths). The π-π* transitions, arising from the extensive conjugated system, are generally intense, while the n-π* transitions, involving the non-bonding electrons of the nitrogen atoms, are typically weaker. The introduction of the 3-nitrophenyl substituent at the 6-position is anticipated to significantly influence the electronic structure. The nitro group, being a strong electron-withdrawing group, would likely introduce an intramolecular charge transfer (ICT) character to the lowest energy absorption band. This ICT band would result from the promotion of an electron from the electron-richer benzo[a]phenazin-5-ol moiety (donor) to the electron-deficient nitrophenyl group (acceptor).

Fluorescence emission spectroscopy would be utilized to study the radiative decay of the excited state. Upon excitation at the absorption maximum, the compound is expected to emit light at a longer wavelength, a phenomenon known as the Stokes shift. The position and shape of the emission band would provide insights into the nature of the emitting state. For a molecule with significant ICT character, the emission is expected to originate from the ICT state.

Table 1: Hypothetical Absorption and Emission Band Assignments for this compound

Wavelength Range (nm)Transition TypeDescription
300-350π-πHigh-energy transitions localized on the benzo[a]phenazine and nitrophenyl rings.
350-400n-πLower-energy transitions involving non-bonding electrons of the phenazine (B1670421) nitrogens.
> 400Intramolecular Charge Transfer (ICT)Lowest energy transition from the benzo[a]phenazin-5-ol donor to the nitrophenyl acceptor.

Note: This table is illustrative and based on general principles of photochemistry. Actual values would require experimental determination.

Luminescence Quantum Yield Determination and Lifetime Measurements

The efficiency of the fluorescence process would be quantified by the luminescence quantum yield (ΦL), which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield would be determined relative to a well-characterized standard with a known quantum yield. The presence of the nitro group, a known fluorescence quencher, may lead to a relatively low quantum yield for this compound due to the promotion of non-radiative decay pathways such as intersystem crossing to the triplet state.

Time-resolved fluorescence spectroscopy would be employed to measure the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The lifetime is a crucial parameter for understanding the dynamics of the excited state and can be influenced by various factors, including the solvent environment and the presence of quenchers. A shorter lifetime often correlates with more efficient non-radiative decay processes.

Table 2: Expected Trends in Luminescence Properties

PropertyExpected ObservationRationale
Luminescence Quantum Yield (ΦL)Likely to be low to moderate.The electron-withdrawing nitro group can enhance non-radiative decay rates, quenching fluorescence.
Excited-State Lifetime (τ)Expected to be in the nanosecond or sub-nanosecond range.Efficient deactivation pathways promoted by the nitro group would lead to a shorter time spent in the excited state.

Note: This table represents expected trends. Specific values are not available from existing literature.

Investigation of Solvatochromism and Environmental Effects on Photophysical Phenomena

The photophysical properties of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The absorption and, more significantly, the emission spectra would be recorded in a range of solvents with varying polarity.

A positive solvatochromism is anticipated for the fluorescence emission, meaning the emission maximum would shift to longer wavelengths (a red shift) as the solvent polarity increases. This is a characteristic feature of molecules with a significant increase in dipole moment upon excitation, which is typical for ICT states. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for emission.

The study of solvatochromism provides valuable information about the nature of the excited state. The Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent polarity function, allowing for an estimation of the change in dipole moment upon excitation.

Excited-State Dynamics and Charge Transfer Processes

The presence of the donor (benzo[a]phenazin-5-ol) and acceptor (3-nitrophenyl) moieties strongly suggests that intramolecular charge transfer (ICT) will be a dominant process in the excited-state dynamics of this molecule. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the benzo[a]phenazin-5-ol part, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contribution from the nitrophenyl group.

The nitroaromatic systems are also known for efficient intersystem crossing from the singlet excited state to the triplet state. This process would compete with fluorescence and internal conversion, potentially leading to a low fluorescence quantum yield.

Design Principles for Modulating Optical Properties via Structural Modifications

The photophysical properties of the benzophenazine-nitrophenyl system can be systematically tuned through structural modifications. These design principles allow for the rational development of new materials with tailored optical characteristics.

Donor and Acceptor Strength: Altering the electron-donating ability of the benzo[a]phenazin-5-ol core or the electron-withdrawing strength of the substituent on the phenyl ring would directly impact the energy of the ICT transition. For instance, replacing the 3-nitro group with a stronger electron-withdrawing group like a dicyanovinyl group would likely lead to a further red-shift in the absorption and emission spectra. Conversely, introducing electron-donating groups on the benzo[a]phenazine core would have a similar effect.

Conjugation Length: Extending the π-conjugated system of the benzo[a]phenazine core would generally lead to a bathochromic (red) shift in the absorption and emission maxima.

Steric Hindrance: Introducing bulky substituents near the bond connecting the two aromatic systems can influence the dihedral angle between them. This can affect the extent of electronic coupling between the donor and acceptor moieties, thereby modulating the ICT character and the resulting photophysical properties.

Position of the Substituent: The substitution pattern on the phenyl ring (ortho, meta, or para) relative to the benzophenazine core can significantly alter the electronic properties. A para-nitro substituent, for example, would likely result in a more efficient ICT process compared to a meta-substituent due to more direct conjugation.

In Vitro Mechanistic Studies and Molecular Interactions Excluding Clinical Implications

Molecular Binding Affinities with Model Macromolecules (e.g., DNA, Proteins) Focusing on Interaction Mechanisms

The planar structure of the benzo[a]phenazine (B1654389) core is a key determinant of its ability to interact with biological macromolecules, particularly DNA. mdpi.com Studies on closely related benzo[a]phenazine derivatives provide a framework for understanding these binding mechanisms.

Interaction with DNA: Research on the derivative NC-182, which shares the benzo[a]phenazine ring, has shown it to be a potent DNA intercalator. nih.gov The mechanism involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This mode of binding is supported by several lines of experimental evidence:

Spectroscopic Analysis: Fluorescence, absorption, and circular dichroism (c.d.) spectroscopy have been used to characterize the binding. The interaction leads to changes in the spectral properties of both the compound and the DNA, indicative of a close association. nih.gov

Viscometric Titrations: An increase in the viscosity of a DNA solution upon addition of the compound is a classic sign of intercalation. The insertion of the molecule between base pairs forces the helix to lengthen and become more rigid, increasing its hydrodynamic volume. nih.gov

Thermal Denaturation: Intercalation stabilizes the DNA duplex structure against heat-induced denaturation. This is observed as an increase in the DNA "melting" temperature (Tₘ). Studies have shown that benzo[a]phenazine derivatives can significantly raise the Tₘ of DNA, and can also stabilize triplex DNA structures. nih.gov

The binding of these compounds can be biphasic; at low concentrations, they stabilize the B-form of DNA, while at higher concentrations, they may induce conformational changes to non-B forms. nih.gov

Interactive Data Table: DNA Binding Characteristics of a Model Benzo[a]phenazine Derivative (NC-182)

Parameter Observation Implied Mechanism Reference
Viscosity Increases upon addition of the compound to DNA solution. Lengthening of DNA helix due to intercalation. nih.gov
Thermal Melting (Tₘ) Increases for duplex and triplex DNA. Stabilization of the DNA structure. nih.gov
Spectroscopy (c.d.) Induces changes in the B-form DNA spectrum. Conformational changes in DNA upon binding. nih.gov

| DNA Unwinding | Promotes the unwinding of Z-form DNA to B-form. | Preferential binding to and stabilization of B-form DNA. | nih.gov |

Interaction with Proteins: Beyond DNA, benzo[a]phenazin-5-ol derivatives have been investigated for their ability to bind to protein targets. Molecular docking studies have explored the interaction of these derivatives with the C-Kit receptor tyrosine kinase, a protein implicated in various signaling pathways. researchgate.netresearchgate.net These computational studies predict that the benzo[a]phenazine scaffold can fit into the ATP-binding pocket of the kinase. The binding is stabilized by specific molecular interactions, such as hydrogen bonds with key amino acid residues like Arginine, Isoleucine, and Histidine within the active site. researchgate.net The 3-nitrophenyl substituent plays a role in modulating the electronic properties and steric fit of the molecule within the binding pocket.

Enzyme Inhibition/Activation Studies: Elucidation of Molecular Mechanisms of Interaction

The interaction of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol and its analogs with enzymes has been a key area of mechanistic investigation, revealing potent inhibitory activities.

Dual Inhibition of Topoisomerases I and II: A significant finding is that benzo[a]phenazine derivatives can act as dual inhibitors of human topoisomerases I (Topo I) and II (Topo II), enzymes critical for managing DNA topology during replication and transcription. rsc.orgresearchgate.net The mechanism of inhibition is distinct for each enzyme:

Topoisomerase I Inhibition: The compounds act as "poisons," meaning they stabilize the covalent complex formed between Topo I and DNA. rsc.org This prevents the re-ligation of the DNA strand break, leading to an accumulation of cleavage complexes.

Topoisomerase II Inhibition: The inhibition of Topo II occurs through a different mechanism. These derivatives act as catalytic inhibitors by interfering with the enzyme's ATPase activity, which is essential for the conformational changes required for its catalytic cycle. rsc.org

This dual-action mechanism, targeting two crucial nuclear enzymes through different modes, is a noteworthy characteristic of this class of compounds. rsc.org

Inhibition of Tyrosine Kinases: As mentioned in the previous section, molecular docking simulations suggest that benzo[a]phenazin-5-ol derivatives are potential inhibitors of receptor tyrosine kinases like C-Kit. researchgate.netresearchgate.net The proposed mechanism is competitive inhibition, where the compound occupies the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling cascades. The strength of this inhibition is influenced by the specific substitutions on the core structure.

Interactive Data Table: Enzyme Inhibition Profile of Benzo[a]phenazine Derivatives

Target Enzyme Type of Inhibition Molecular Mechanism Reference
Topoisomerase I Poison Stabilization of the Topo I-DNA cleavage complex. rsc.org
Topoisomerase II Catalytic Inhibitor Inhibition of the enzyme's ATPase activity. rsc.org

| C-Kit Tyrosine Kinase | Competitive (Predicted) | Binds to the ATP-binding pocket, blocking substrate phosphorylation. | researchgate.netresearchgate.net |

Cellular Uptake and Subcellular Localization Methodologies in Model Systems

Investigating how this compound enters cells and where it accumulates is crucial for understanding its biological activity. While specific studies on this exact molecule are limited, methodologies applied to the broader phenazine (B1670421) class provide insight.

Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro method is used to predict passive membrane transport. Studies on other phenazine 5,10-dioxide derivatives have used PAMPA to demonstrate that many of these compounds are capable of efficiently penetrating cell membranes, a property that corresponds to their biological activity. nih.gov

Computational Prediction (ADME Analysis): In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. For benzo[a]phenazin-5-ol derivatives, online tools like SwissADME have been used to calculate physicochemical parameters such as lipophilicity (logP) and to assess drug-likeness. researchgate.netresearchgate.net A high logP value suggests a preference for lipid environments, such as cell membranes, which can influence both uptake and subcellular distribution. nih.gov

Fluorescence Microscopy: The inherent fluorescence of many phenazine derivatives can be exploited as a research tool. Confocal fluorescence microscopy can be used in model cell systems to directly visualize the uptake of the compound and its localization in specific subcellular compartments, such as the nucleus, mitochondria, or cytoplasm.

The lipophilic and planar nature of this compound suggests it likely enters cells via passive diffusion across the plasma membrane. Its known interactions with DNA and nuclear enzymes like topoisomerases strongly imply that a significant fraction of the compound localizes to the cell nucleus. rsc.org

Redox-Active Properties and Generation of Reactive Species in Biological Contexts

The phenazine core is inherently redox-active, meaning it can participate in electron transfer reactions. nih.gov This property is fundamental to many of its biological effects.

Electrochemical Behavior: The benzo[a]phenazine structure can undergo a highly reversible two-electron redox reaction. researchgate.net This has been demonstrated in studies where a derivative was used as an organic redox species in aqueous flow batteries. The redox potential of the molecule is a key parameter that can be fine-tuned by substituents. The presence of the electron-withdrawing 3-nitrophenyl group on the this compound scaffold is expected to increase its reduction potential compared to the unsubstituted parent compound, making it a better electron acceptor. tubitak.gov.tr

Interactive Data Table: Electrochemical Properties of a Benzo[a]phenazine Derivative (BHPS)

Property Value Significance Reference
Redox Potential -0.943 V Governs the thermodynamics of electron transfer reactions. researchgate.net
Electron Transfer Reversible two-electron reaction Underpins its ability to act as a redox cycling agent. researchgate.net

| Kinetic Constant | 1.32 × 10⁻³ cm s⁻¹ | Indicates rapid electron transfer kinetics. | researchgate.net |

Generation of Reactive Species: In a biological context, the redox-active nature of phenazines allows them to engage in redox cycling. The compound can be reduced by cellular reductants (e.g., NADPH) and then subsequently re-oxidized by molecular oxygen. This process can lead to the formation of reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (·OH). nih.govnih.gov This generation of ROS is a purely chemical mechanism that stems from the compound's ability to transfer single electrons to oxygen, without necessarily implying a toxicological outcome in this context.

Interaction with Model Biological Membranes and Liposomes

The physicochemical properties of this compound suggest a significant interaction with lipid structures.

Membrane Permeability: As a lipophilic molecule, it is predicted to readily partition into and cross biological membranes. This is supported by PAMPA assays on similar compounds, which show good membrane permeability. nih.gov

Interaction with Lipid Bilayers: The planar aromatic structure allows the molecule to potentially intercalate not just between DNA bases, but also between the acyl chains of phospholipids (B1166683) within a model membrane or liposome. This insertion can disrupt the local lipid packing, potentially altering membrane fluidity, permeability, and the function of membrane-associated proteins.

Interaction with Lipid Microdomains: Studies on other planar polycyclic aromatic hydrocarbons, such as benzo[a]pyrene, have shown that they can interact with cholesterol-rich microdomains in the plasma membrane known as lipid rafts. nih.gov It is plausible that benzo[a]phenazine derivatives could exhibit similar behavior, thereby influencing the signaling platforms that are often localized to these domains.

The interaction with model membranes is a critical aspect of the compound's mechanism, as the plasma membrane is the initial point of contact with a cell, and its properties can govern the compound's subsequent intracellular fate and activity.

Structure Activity Relationship Sar Research and Analog Design Principles for 6 3 Nitrophenyl Benzo a Phenazin 5 Ol Derivatives

Rational Design of Analogs with Varied Substituents on the Nitrophenyl Moiety

The rational design of analogs focusing on the 6-(3-nitrophenyl) group is a key strategy to probe the electronic and steric requirements of target interactions. While specific SAR data for the 6-(3-nitrophenyl)benzo[a]phenazin-5-ol scaffold is not extensively detailed in public literature, the principles of medicinal chemistry allow for a clear projection of the design strategies employed. These strategies involve modifying the position and nature of the substituent on the phenyl ring to fine-tune activity.

Key design principles include:

Positional Isomerism: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) would be a primary step. This alteration modifies the spatial orientation of the substituent, which can be critical for fitting into a specific binding pocket of a biological target.

Electronic Modulation: The strongly electron-withdrawing nitro group (NO₂) can be replaced with a variety of other functional groups to systematically alter the electronic properties of the phenyl ring. Substituents such as an amino (NH₂), methoxy (B1213986) (OCH₃), hydroxyl (OH), chloro (Cl), or cyano (CN) group would be introduced. For instance, studies on other heterocyclic systems have shown that replacing a hydroxyl group with an amino or fluorine substituent can lead to a decrease in certain biological activities, whereas replacement with a methoxy or ester group can lead to a near-complete loss of activity, highlighting the sensitivity of molecular interactions to these changes. acs.org This systematic substitution helps determine whether electron-donating or electron-withdrawing characteristics are favorable for the desired research parameter.

Steric Bulk Variation: Introducing substituents of varying sizes, from a small fluorine atom to a larger tert-butyl group, allows researchers to investigate the steric tolerance of the target binding site.

These modifications are designed to optimize interactions, for example, by introducing new hydrogen bond donors/acceptors or by improving the electronic complementarity between the ligand and its target.

Table 1: Illustrative Design Strategy for Nitrophenyl Moiety Modification

This table illustrates the principles of rational analog design by showing potential substitutions on the phenyl ring and the rationale for their investigation.

Original Moiety Proposed Modification Position Rationale for Investigation
3-Nitrophenyl4-NitrophenylParaInvestigate impact of substituent position on steric and electronic interactions.
3-Nitrophenyl3-AminophenylMetaEvaluate the effect of changing an electron-withdrawing group (EWG) to an electron-donating group (EDG).
3-Nitrophenyl3-CyanophenylMetaProbe the effect of a different electron-withdrawing group with a linear geometry.
3-Nitrophenyl3,4-DichlorophenylMeta, ParaAssess the impact of multiple halogen substituents on lipophilicity and electronic profile.
3-Nitrophenyl4-MethoxyphenylParaStudy the influence of a strong electron-donating group.

Systematic Modifications of the 5-Hydroxyl Group and Their Impact on Research Parameters

The 5-hydroxyl group on the benzo[a]phenazine (B1654389) core is a prime target for chemical modification due to its reactivity and its potential to act as a hydrogen bond donor or acceptor. Systematic alteration of this group has been shown to have a significant impact on the biological activity of phenazine (B1670421) derivatives.

One major area of investigation involves its role as an inhibitor of topoisomerases (Topo I and Topo II), which are important targets in cancer research. rsc.org Structure-activity relationship studies have demonstrated the importance of replacing the 5-hydroxyl group with an alkylamino side chain. rsc.org The nature of this side chain is critical; variations in the length and functionality of the alkylamino group directly correlate with the inhibitory potency of the compound. Most derivatives in such studies showed good antiproliferative activity, with IC₅₀ values in the 1–10 μM range across various cancer cell lines. rsc.org

Another synthetic route involves the transformation of the 5-hydroxyl group into a 5(6H)-one, which can then be used to create a series of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. nih.gov In vitro screening of these compounds for antimicrobial and antibiofilm activity revealed that the nature of the aryl group is a key determinant of efficacy. For example, specific derivatives showed maximum antibacterial activity, while others exhibited superior antifungal activity, underscoring the direct link between the structural modification and the specific biological outcome. nih.gov

Table 2: Effect of C-5 Alkylamino Side Chain Modification on Topoisomerase II Inhibition

This table presents representative data from research on benzo[a]phenazine derivatives, showing how changes in the side chain at the C-5 position affect inhibitory activity against Topoisomerase II (Topo II).

Compound Derivative (Side Chain at C-5) IC₅₀ (μM) against Topo II
-NH(CH₂)₂N(CH₃)₂1.5
-NH(CH₂)₃N(CH₃)₂2.3
-NH(CH₂)₂N(C₂H₅)₂5.2
-NH(CH₂)₃N(C₂H₅)₂8.1
-NH(CH₂)₂-piperidine3.4
-NH(CH₂)₂-morpholine> 20

Data is representative of findings reported in literature for benzo[a]phenazine derivatives. rsc.org

Introduction of Substituents on the Benzo[a]phenazine Core for Tunable Properties

Modifying the core benzo[a]phenazine skeleton is a fundamental strategy for tuning the physicochemical and biological properties of the entire molecule. The introduction of substituents onto the aromatic rings of the core can alter its lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets, solubility, and metabolic stability.

The synthesis of the benzo[a]phenazine scaffold typically involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) with a 1,2-phenylenediamine. nih.govnih.gov By using a substituted 1,2-phenylenediamine as a precursor, researchers can readily introduce substituents such as halogens (Cl, F), alkyl groups (CH₃), or alkoxy groups (OCH₃) onto the "benzo" portion of the phenazine system.

Furthermore, research into related heterocyclic systems like benzo[a]phenoxazinium dyes demonstrates that even changes to the heteroatoms within the core structure can have profound effects. nih.gov Replacing the core oxygen atom with sulfur or selenium (the heavy-atom effect) leads to a bathochromic shift (a shift to longer wavelengths) in light absorption and can increase the formation of excited triplet states, which is a desirable property for photosensitizers used in photodynamic therapy. nih.gov This principle of core modification highlights a powerful method for tuning photophysical properties. These findings suggest that similar substitutions on the benzo[a]phenazine core could be used to modulate its electronic and photophysical characteristics for various applications. nih.gov

Computational SAR Modeling and Virtual Screening Approaches

Computational methods are increasingly integral to the design and analysis of novel chemical entities, and the benzo[a]phenazine class is no exception. Molecular docking, a key technique in structure-based drug design, is used to predict the binding mode and affinity of ligands to a biological target. researchgate.net

Recent studies have employed molecular docking to evaluate benzo[a]phenazin-5-ol derivatives as potential inhibitors of C-Kit kinase, a receptor tyrosine kinase implicated in some cancers. researchgate.netfums.ac.ir In these studies, 3D models of the derivatives were generated and docked into the active site of the C-Kit kinase receptor (PDB code: 1t46). fums.ac.ir The analysis focused on the calculated binding free energies (ΔGb) and the specific intermolecular interactions, such as hydrogen bonds. fums.ac.ir Results showed that certain derivatives exhibited more favorable binding energies (e.g., -9.3 to -10.6 kcal/mol) and formed key hydrogen bonds with amino acid residues like Arg791 and Ile789, suggesting stronger inhibitory potential than the reference drug, Sunitinib. fums.ac.ir

In addition to docking, virtual screening often incorporates the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties using tools like the SwissADME web server. fums.ac.irresearchgate.net This allows for the early assessment of a compound's drug-likeness and potential pharmacokinetic issues, helping to prioritize the most promising candidates for synthesis and further testing. fums.ac.ir Other computational approaches have been used to show that different phenazine derivatives bind effectively in the ATP-binding site of other receptors, such as ERK2. researchgate.net

Synthetic Strategies for Building Compound Libraries for Academic Screening

The efficient synthesis of a wide variety of derivatives is essential for comprehensive SAR studies. For the benzo[a]phenazine scaffold, one-pot multicomponent domino reactions (MCDRs) have emerged as a powerful strategy for building complex compound libraries. researchgate.netbenthamdirect.com These reactions offer significant advantages, including operational simplicity, high atom economy, and the avoidance of time-consuming purification of intermediates, making them ideal for academic screening and drug discovery. researchgate.net

The general approach begins with the synthesis of the core benzo[a]phenazin-5-ol intermediate, typically through the condensation of 2-hydroxy-1,4-naphthoquinone (also known as lawsone) and a 1,2-phenylenediamine derivative. nih.gov This versatile intermediate then serves as a template for further diversification.

Several MCDR protocols have been developed:

One-pot, four-component reactions: These have been used to synthesize novel 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones from benzo[a]phenazin-5-ol, various aromatic amines, and triethyl orthoformate, often using a simple catalyst like formic acid under solvent-free conditions. nih.gov

One-pot, three-component reactions: These methods can create fused heterocyclic systems, such as benzo[a]pyrano-[2,3-c]phenazines, by reacting benzo[a]phenazin-5-ol with aromatic aldehydes and a third component under neat (solvent-free) conditions at elevated temperatures. researchgate.net

Catalyst and Condition Optimization: The efficiency and outcome of these reactions can be fine-tuned through the use of various catalysts, including heterogeneous catalysts like H₃PW₁₂O₄₀@nano-ZnO, and energy sources such as microwave irradiation, which can shorten reaction times significantly. nih.gov

These synthetic methodologies provide a robust platform for the rapid generation of structurally diverse benzo[a]phenazine derivatives, facilitating the exploration of their chemical and biological properties. benthamdirect.com

Potential Research Applications and Future Directions in Benzophenazine Chemistry

Development as Spectroscopic Probes or Fluorescent Tags for Molecular and Cellular Research

The inherent fluorescence of the phenazine (B1670421) ring system makes its derivatives, including 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol, prime candidates for the development of spectroscopic tools. Research has demonstrated that benzo[a]phenazine (B1654389) derivatives possess noteworthy photophysical properties, such as solvatochromism and fluorescence, which are sensitive to their local environment. nih.gov These properties are fundamental for creating probes that can detect specific analytes or changes in cellular conditions.

For instance, structurally similar benzo[a]phenoxazinium compounds have been engineered as red-emitting fluorescent sensors for detecting metal ions like zinc (Zn²⁺) in biological systems. nih.govfigshare.com Other derivatives serve as chemosensors for iron (Fe³⁺) and copper (Cu²⁺) ions. nih.gov The presence of the nitro group, a strong electron-withdrawing moiety, on the phenyl ring of this compound could enhance its sensitivity and selectivity as a fluorescent probe. Furthermore, benzo[a]phenoxazinium chlorides, which share the core heterocyclic structure, have been successfully used as near-infrared (NIR) fluorescent probes for staining specific cellular compartments, including the vacuole membrane and the endoplasmic reticulum. mdpi.com This suggests a potential pathway for developing organelle-specific imaging agents from the this compound scaffold.

A summary of related phenazine-based fluorescent probes is presented below.

Probe TypeTarget Analyte/ApplicationKey Feature
Dibenzo[a,c]phenazineThiophenolsFast response and high selectivity in environmental water. rsc.org
Benzo[a]phenoxaziniumZinc Ions (Zn²⁺)Red-emitting sensor for use in biological media. nih.govfigshare.com
1H- nih.govnih.govnih.govtriazolo[4,5-b]phenazineFormaldehyde (HCHO)Rapid colorimetric and fluorometric detection. rsc.org
Benzo[a]phenoxazinium ChlorideCellular OrganellesNIR probes for vacuole and endoplasmic reticulum staining. mdpi.com

Exploration as Components in Advanced Functional Materials

The field of materials science offers significant opportunities for the application of this compound. Phenazine derivatives are actively being investigated for their utility as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells. nih.govacs.org The performance of these materials is intrinsically linked to their molecular structure, which influences properties like charge carrier mobility and emission color. acs.orgresearchgate.net

Utilization as Mechanistic Probes for Understanding Complex Chemical and Biological Processes

The ability of benzo[a]phenazine derivatives to interact with biological macromolecules makes them valuable tools for elucidating complex biological mechanisms. A notable application is their use as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. rsc.org Certain benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II, acting as molecular probes to study the function of these enzymes. rsc.org They have been shown to stabilize the enzyme-DNA cleavage complex and inhibit the ATPase activity of human topoisomerase II. rsc.org

Furthermore, the mechanism of action for some derivatives against pathogens like Mycobacterium tuberculosis is believed to involve the induction of oxidative stress, providing a tool to study microbial physiology and defense mechanisms. nih.gov The nitroaromatic group in this compound is particularly interesting in this context. Nitroreductase enzymes, which are present in certain bacteria and in hypoxic tumor cells, can reduce nitro groups. This bioactivation mechanism has been exploited to design halogenated phenazine prodrugs that release a potent antibacterial agent upon reduction, effectively acting as probes for nitroreductase activity. nih.gov A similar strategy could be envisioned for this compound. More advanced applications include the use of selenium-containing benzo-phenoselenazine derivatives for proximity labeling of RNA and proteins in living cells, a technique that helps map molecular interactions within their native subcellular environment. nih.gov

Integration into Supramolecular Architectures for Enhanced Research Functionalities

Supramolecular chemistry, which involves the study of non-covalent interactions, provides a framework for assembling molecules into larger, functional systems. Benzo[a]phenazine derivatives can be incorporated into such architectures to create materials with enhanced or novel properties. For example, supramolecular hosts like β-cyclodextrin have been employed as recyclable catalysts in the synthesis of benzo[a]pyrano[2,3-c]phenazines, demonstrating a synergy between the phenazine guest and the supramolecular host. nih.gov

The formation of well-defined structures through non-covalent interactions like hydrogen bonding is a hallmark of supramolecular chemistry. researchgate.net In the crystal structures of related dinitrophenoxazines, weak intermolecular hydrogen bonds have been observed to link molecules into organized chains. acs.org The hydroxyl and nitrophenyl groups of this compound provide sites for hydrogen bonding and other non-covalent interactions, which could be exploited to direct the self-assembly of the molecule into ordered films, gels, or crystalline materials with specific research functionalities.

Emerging Research Trends and Unexplored Avenues in Nitrophenyl-Substituted Benzo[a]phenazine Chemistry

Current research in phenazine chemistry is focused on several exciting areas. One major trend is the development of environmentally friendly, "green" synthesis protocols that utilize microwave irradiation, nanocatalysts, and solvent-free conditions to produce complex benzo[a]phenazine-based heterocycles. tandfonline.comrsc.orgresearchgate.net Another significant trend is the synthesis of elaborate fused-ring systems built upon the benzo[a]phenazine scaffold to create compounds with tailored biological activities and material properties. nih.govbenthamscience.com

For nitrophenyl-substituted benzo[a]phenazines specifically, several unexplored avenues hold considerable promise:

Systematic Structure-Property Relationship Studies: A comprehensive investigation into how the position and number of nitro groups on the phenyl substituent affect the electronic, optical, and biological properties of the benzo[a]phenazine core has yet to be undertaken. Such studies would provide a roadmap for designing molecules with fine-tuned characteristics for applications ranging from chemosensors to organic electronics.

Targeted Prodrug Development: Leveraging the nitro group for bioreductive activation is a promising strategy. Future research could focus on developing prodrugs based on this compound that are selectively activated in the hypoxic environment of solid tumors, releasing a cytotoxic agent directly at the target site.

Advanced Proximity Labeling Reagents: Building on the work with related heterocyclic systems, nitrophenyl-substituted benzo[a]phenazines could be developed into next-generation probes for proximity labeling, enabling high-resolution mapping of the proteome and transcriptome within specific cellular microenvironments. nih.gov

Multi-functional Materials: The combination of a fluorescent benzo[a]phenazine core with a redox-active nitrophenyl group offers the potential to create multi-functional materials that can act as both a sensor and a catalyst, or as a component in optoelectronic devices with tunable properties.

Q & A

Q. What are the common synthetic routes for preparing 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol?

Methodological Answer: The compound is synthesized via condensation reactions involving lawsone (2-hydroxy-1,4-naphthoquinone) and substituted diamines. Key approaches include:

  • Multicomponent Reactions (MCRs): Using aldehydes, malononitrile, and benzo[a]phenazin-5-ol precursors with catalysts like caffeine or theophylline under solvent-free conditions (yields: 75–92%) .
  • Catalytic Annulation: Ru(II)-catalyzed oxidative annulation with alkynes, achieving regioselectivity via electron-deficient alkyne preference (yields: 56–80%) .
  • Acid-Catalyzed Condensation: H3PMo12O40/Hyd-SBA-15 hybrid catalysts enable bis-derivative synthesis (e.g., 6,6′-(arylmethylene)bis(benzo[a]phenazin-5-ol)) with high yields (85–90%) .

Q. Table 1: Representative Synthetic Routes

MethodCatalyst/ReagentYield (%)Reference
Multicomponent ReactionCaffeine75–92
Ru(II)-Catalyzed Annulation[RuCl₂(p-cymene)]₂/AgSbF₆56–80
Acid-Catalyzed CondensationH3PMo12O40/Hyd-SBA-1585–90

Q. What characterization techniques validate the structure of this compound derivatives?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy:
    • ¹H/¹³C-NMR: Aromatic protons appear at δ 7.76–8.30 ppm, with hydroxyl groups at δ 5.2 ppm .
    • FT-IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 585.2 [M+Na]⁺ for bis-derivatives) confirm molecular weight .
  • Melting Point Analysis: High decomposition points (>300°C) indicate thermal stability .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence Ru(II)-catalyzed annulation reactions?

Methodological Answer: Electron-deficient alkynes (e.g., CN-substituted) enhance reactivity due to improved alkyne electrophilicity. For example:

  • Competitive Reactions: Electron-deficient diphenylacetylene (2a) reacts preferentially over electron-rich 4-octyne (2l) (product ratio 1.7:1.0) .
  • Mechanistic Insight: Ru(II) catalysts stabilize transition states via π-backbonding with electron-deficient alkynes, accelerating oxidative cyclization .

Q. Table 2: Substituent Effects on Annulation Yields

Alkyne TypeYield (%)Reference
Cyclohexyl-substituted80
CN-substituted67
Phenyl-substituted56

Q. What contradictions exist in reported optical properties of azo-phenazine derivatives?

Methodological Answer: Absorbance maxima (λmax) vary with solvent polarity and substituents:

  • DMF Solutions: Azo-phenazines show λmax at 550–650 nm (NIR region) due to extended π-conjugation .
  • Contradiction: Electron-donating groups (e.g., –NMe₂) redshift λmax by 20–30 nm compared to electron-withdrawing groups (–NO₂), but solvent effects may reverse this trend in non-polar media .

Q. How do green synthesis protocols improve sustainability in benzo[a]phenazin-5-ol derivatives?

Methodological Answer:

  • Catalyst Reusability: Caffeine or theophylline catalysts are water-soluble, enabling recovery via filtration and reuse (3–5 cycles without yield loss) .
  • Solvent-Free Conditions: Microwave-assisted reactions reduce energy input (e.g., 10 min vs. 2 h under conventional heating) .

Q. What mechanistic pathways explain the formation of spiro-annulated derivatives?

Methodological Answer: Spiro-annulation proceeds via:

Knoevenagel Condensation: Aldehyde and malononitrile form arylidenemalononitrile intermediates .

Michael Addition: Benzo[a]phenazin-5-ol attacks the α,β-unsaturated system of the intermediate.

Tautomerization: Proton shifts induce cyclization, forming spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.